molecular formula C19H18F3N5O B6040712 1-[1-(5-Methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea

1-[1-(5-Methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea

Cat. No.: B6040712
M. Wt: 389.4 g/mol
InChI Key: PBZMUZDZAGLLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(5-Methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea is a complex organic compound that features a unique combination of pyrazole, pyridine, and phenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-Methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring, followed by the introduction of the pyridine and phenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-Methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-[1-(5-Methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(5-Methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methyl-1-pyridin-2-ylpyrazol-4-yl)ethanol
  • 3-(4-Trifluoromethylphenyl)-1H-pyrazole
  • 1-(4-Trifluoromethylphenyl)-3-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)urea

Uniqueness

1-[1-(5-Methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O/c1-12(16-11-24-27(13(16)2)17-5-3-4-10-23-17)25-18(28)26-15-8-6-14(7-9-15)19(20,21)22/h3-12H,1-2H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZMUZDZAGLLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(C)NC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.